1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring fused to a pyrrolidine ring, with a carboxamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of naphthalene derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and excellent yields . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with reduced functional groups.
Scientific Research Applications
1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes . The compound’s hydrogen acceptor and donor functions enable it to form chelating complexes with pharmacological targets, thereby modulating their activity.
Comparison with Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar structural features and biological activities.
Naphthalen-2-yl carbamates: Known for their antimicrobial and antimycobacterial properties.
Uniqueness: 1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide stands out due to its unique combination of a naphthalene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)13-7-8-14(18)17(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H2,16,19) |
InChI Key |
MRRJZVSAVPTXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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